REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:6][C:5]([N+:14]([O-])=O)=[CH:4][N:3]=1.CC([O-])=O.[K+]>C(O)C.[Pd]>[C:8]1([C:7]2[CH:6]=[C:5]([NH2:14])[CH:4]=[N:3][CH:2]=2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1C1=CC=CC=C1)[N+](=O)[O-]
|
Name
|
KOAc
|
Quantity
|
0.042 g
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[K+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.03 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
was stirred for 24 hours under hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
WASH
|
Details
|
the solid thoughtfully washed with warm ethanol
|
Type
|
CUSTOM
|
Details
|
The solid residue was purified by chromatography over SiO2 eluting with dichloromethane/methanol
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(C=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.05 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |